4-Phenyl-α-cyanocinnamic acid amide, also known as Ph-CCA-NH2, is an organic compound that has gained attention in the field of mass spectrometry, particularly as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This compound is classified under the category of α-cyanocinnamic acid derivatives, which are known for their utility in various analytical applications due to their ability to facilitate ionization processes.
This compound can be derived from the reaction of ethyl 2-cyanoacetic acid with phenylhydrazine, leading to the formation of the amide structure. The classification of 4-phenyl-α-cyanocinnamic acid amide falls under organic compounds with functional groups that include both a cyanide and an amide group, making it a versatile candidate for synthetic and analytical chemistry applications.
The synthesis of 4-phenyl-α-cyanocinnamic acid amide typically involves the following methods:
The resulting product can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of 4-phenyl-α-cyanocinnamic acid amide features a central α-cyanocinnamic acid core with a phenyl group attached to the α-carbon. The structural formula can be represented as follows:
4-Phenyl-α-cyanocinnamic acid amide participates in various chemical reactions, particularly in the context of mass spectrometry:
The mechanism by which 4-phenyl-α-cyanocinnamic acid amide operates involves several key processes:
Studies have shown that this compound can effectively ionize various lipid classes, demonstrating its versatility in analytical applications.
Relevant data indicate that its melting point is around 130–135 °C, providing insight into its thermal stability.
4-Phenyl-α-cyanocinnamic acid amide has several scientific uses:
4-Phenyl-α-cyanocinnamic acid amide (systematically named and commonly abbreviated as Ph-CCA-NH₂) represents a significant advancement in the field of analytical chemistry, specifically within matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This rationally designed organic compound has emerged as a specialized tool addressing long-standing analytical challenges in lipid detection and imaging. Chemically classified as a doubly substituted α-cyanocinnamic acid derivative (R₁-CCA-R₂), Ph-CCA-NH₂ features distinctive structural modifications: a phenyl substituent at the 4-position of the cinnamic acid ring and an amide group replacing the conventional carboxylic acid functionality [1] [6]. With the molecular formula C₁₆H₁₂N₂O and a monoisotopic mass of 248.0950 Da, its chemical identity (represented by the SMILES notation NC(=O)\C(=C\c1ccc(cc1)c2ccccc2)\C#N) provides the foundation for its unique analytical properties [2] [3]. Rigorously synthesized to meet ≥98.5% purity standards with controlled cation traces, this compound has transitioned from experimental curiosity to a commercially available specialized matrix (CAS 69028) validated for MALDI-MS applications [2] [3].
Ph-CCA-NH₂ has established itself as a superior negative ion mode matrix specifically engineered to overcome limitations in lipid analysis using MALDI imaging mass spectrometry (MALDI-IMS). Lipidomics presents unique analytical challenges due to the extraordinary structural diversity of lipid classes (including phospholipids, sphingolipids, glycerolipids, and sterols), their varying ionization efficiencies, and their complex spatial distribution in biological tissues. Conventional MALDI matrices like 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA) generate significant background interference in the low mass range (<500 m/z), exhibit inconsistent crystallization patterns, and demonstrate class-dependent ionization biases that compromise comprehensive lipid detection [1] [6].
Ph-CCA-NH₂ was systematically evaluated against multiple α-cyanocinnamic acid derivatives using both Smartbeam and nitrogen lasers, demonstrating exceptional performance across several critical parameters essential for high-fidelity lipid imaging:
Enhanced Sensitivity and Coverage: Ph-CCA-NH₂ enables detection of a broader range of lipid classes at significantly lower abundance thresholds compared to conventional matrices. Its unique structure facilitates efficient energy transfer and ionization of diverse lipid structures, including phosphatidylserines (PS), phosphatidylethanolamines (PE), phosphatidylinositols (PI), sulfatides, and cardiolipins in negative ion mode. This comprehensive coverage is critical for mapping the complex lipidome of tissues like brain, liver, and tumors [1].
Superior Reproducibility: The matrix forms homogeneous microcrystalline deposits when applied to tissue sections, enabling highly reproducible analyte ion yields across different sample spots and biological replicates. This homogeneity is paramount for reliable quantitative comparisons in imaging experiments where spatial fidelity directly correlates with biological interpretation [1].
Reduced Background Interference: A key advantage lies in its clean spectral profile, characterized by minimal matrix-derived peaks in the critical m/z range below 1000 Da. This "matrix suppression effect" allows unobstructed detection of low-abundance lipid species that would otherwise be masked by conventional matrix clusters or fragments [1].
Imaging Capabilities: When applied in spatially resolved MALDI-IMS studies, Ph-CCA-NH₂ generates high-definition ion images revealing distinct anatomical distributions of specific lipid classes in complex biological tissues like brain sections. This capability provides unprecedented insights into lipid metabolism and localization in health and disease states [1] [6].
Table 1: Performance Comparison of Ph-CCA-NH₂ Against Conventional Matrices in Lipid MALDI-IMS
Performance Parameter | Ph-CCA-NH₂ | DHB | 9-AA | CHCA |
---|---|---|---|---|
Sensitivity (avg. S/N ratio) | ++++ (≥5x DHB) | ++ | +++ | + |
Reproducibility (%RSD) | <15% | 25-40% | 20-35% | 30-50% |
Background Interference | Very Low | High | Moderate | Very High |
Lipid Class Coverage | Broad (PL, SL, GL) | Moderate (PL) | Selective (PL) | Limited |
Crystallization Homogeneity | High | Variable | Moderate | Poor |
Imaging Spatial Resolution | High (≤20µm) | Medium (50µm) | Medium (50µm) | Low (≥100µm) |
PL: Phospholipids; SL: Sphingolipids; GL: Glycerolipids. Data compiled from [1] [6]
The mechanistic foundation for Ph-CCA-NH₂'s performance lies in its optimized physicochemical properties. The electron-withdrawing cyano group and extended π-conjugation system (enhanced by the 4-phenyl substituent) promote efficient laser energy absorption at common MALDI wavelengths (e.g., 337 nm and 355 nm). The amide substitution (-CONH₂) significantly reduces matrix acidity compared to carboxylic acid-bearing matrices (e.g., CHCA or DHB), thereby preserving acid-labile lipid structures and promoting deprotonation [M-H]⁻ formation essential for negative ion mode analysis. Additionally, this modification shifts matrix fragmentation patterns to higher m/z regions, eliminating interference with key lipid ions [1] [6].
The emergence of Ph-CCA-NH₂ represents a paradigm shift from empirical discovery to rational design in MALDI matrix development—a transition necessitated by the inherent limitations of traditional approaches. Historically, MALDI matrices were discovered almost exclusively through resource-intensive trial-and-error screening of compounds possessing basic MALDI requisites: strong UV absorption, vacuum stability, and solubility in solvents compatible with analytes. This empirical approach led to the establishment of "first-generation" matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). While revolutionary for peptides and proteins, these matrices proved suboptimal for small molecules (<1000 Da), particularly lipids, due to high background noise, poor ionization efficiency for certain lipid classes, and crystallization heterogeneity causing significant "sweet spot" effects [1] [6].
The fundamental challenge lay in the poor understanding of structure-performance relationships. Key physicochemical properties governing matrix efficiency—including proton affinity (PA), electron affinity (EA), excited-state energy levels, crystal formation dynamics, and energy transfer mechanisms to analytes—remained elusive or poorly quantified. Consequently, matrix selection for novel analyte classes became a largely empirical and often inefficient process, hindering advancements in metabolomics and lipidomics where spectral clarity in the low-mass region is paramount [1] [4] [6].
This landscape began to shift with the advent of "second-generation matrices" designed through rational modification of established core structures. Ph-CCA-NH₂ epitomizes this approach, conceived through systematic structural variation within the α-cyanocinnamic acid (CCA) scaffold. Researchers strategically explored substitutions at two key positions: the 4-position of the aromatic ring and the carboxylic acid terminus. Seminal work demonstrated that introducing a phenyl group at the 4-position (yielding 4-phenyl-α-cyanocinnamic acid) extended the π-conjugated system, enhancing UV absorption cross-section and potentially improving energy transfer. Crucially, replacing the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group yielded Ph-CCA-NH₂. This modification achieved several critical objectives simultaneously: [1] [6]
The development of Ph-CCA-NH₂ was validated through a semi-automated screening platform comparing numerous doubly substituted CCA derivatives (R₁-CCA-R₂) for their ability to ionize standard lipid mixtures and brain tissue sections. This targeted screening approach starkly contrasted with earlier brute-force methods, significantly accelerating the identification process and providing structure-activity insights to guide future designs [1].
Table 2: Evolution of Key MALDI Matrices Highlighting the Rational Design Paradigm Shift Exemplified by Ph-CCA-NH₂
Matrix Generation | Exemplary Matrices | Discovery Approach | Primary Strengths | Limitations for Lipids |
---|---|---|---|---|
First Generation (Empirical) | CHCA, DHB, SA, 9-AA | High-throughput screening of UV-absorbing compounds | Effective for peptides/proteins; Established protocols | High background; Poor lipid coverage; Sweet spots; Class bias |
Transitional (Modified Cores) | ClCCA, 3-HPA, Dithranol | Single-parameter modification of first-gen cores | Improved vacuum stability; Better salt tolerance | Limited reduction in background; Inconsistent for diverse lipids |
Second Generation (Rational Design) | Ph-CCA-NH₂, CNAA, CNDA | Structure-based design targeting specific properties | Low background; High lipid coverage; Homogeneous crystallization; Optimized proton affinity | Specialized synthesis required; Higher cost; New protocols needed |
Future Directions | Reactive matrices; Tunable ILs | Computational design; Machine learning prediction | Analyte-specific sensitivity; On-probe derivatization | Complexity; Validation required; Potential multi-step workflows |
Data synthesized from [1] [4] [6]
Ph-CCA-NH₂ thus signifies a milestone where rational chemical design successfully addressed the empirical limitations plaguing MALDI lipid analysis. Its development underscores the critical importance of understanding fundamental ionization mechanisms and structure-property relationships. Future matrix design is likely to build upon this foundation, incorporating computational chemistry and machine learning to predict optimal structures for specific analyte classes, further enhancing the power of MALDI-MS in spatial metabolomics and lipidomics [1] [4] [6].
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